molecular formula C7H8N4 B1334610 4-Amino-2,6-dimethylpyrimidine-5-carbonitrile CAS No. 34684-87-2

4-Amino-2,6-dimethylpyrimidine-5-carbonitrile

Cat. No.: B1334610
CAS No.: 34684-87-2
M. Wt: 148.17 g/mol
InChI Key: CEXUMRPXQINZGM-UHFFFAOYSA-N
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Description

4-Amino-2,6-dimethylpyrimidine-5-carbonitrile is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Mechanism of Action

Target of Action

The primary target of 4-Amino-2,6-dimethylpyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It interacts with EGFR, inhibiting its tyrosine kinase activity, which in turn inhibits the activation of downstream signaling pathways involved in cell proliferation and survival.

Biochemical Pathways

The compound’s interaction with EGFR affects several downstream pathways, including the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are crucial for cell proliferation, survival, and differentiation . By inhibiting EGFR, the compound can disrupt these pathways, potentially leading to reduced tumor growth and survival.

Result of Action

The compound has demonstrated in vitro cytotoxic activities against a panel of human tumor cell lines . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in certain cells . Additionally, it has been found to upregulate the level of caspase-3, a key executor of apoptosis, in certain cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-dimethylpyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might start with the reaction of malononitrile with suitable aldehydes, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as solvent-free reactions, microwave-assisted synthesis, and the use of green chemistry principles are employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,6-dimethylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Comparison with Similar Compounds

Comparison: 4-Amino-2,6-dimethylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles .

Properties

IUPAC Name

4-amino-2,6-dimethylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-6(3-8)7(9)11-5(2)10-4/h1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXUMRPXQINZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383164
Record name 4-amino-2,6-dimethylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34684-87-2
Record name 4-amino-2,6-dimethylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-5-CYANO-2,6-DIMETHYLPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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